4,5-Dimethoxy-2-(methylsulfonyl)aniline
Description
Significance of Substituted Aniline (B41778) Scaffolds in Molecular Design and Transformations
Substituted anilines are a class of organic compounds that feature an amino group attached to a benzene (B151609) ring, which is further adorned with one or more other functional groups. These scaffolds are of paramount importance in organic synthesis, serving as foundational materials for a vast array of more complex molecules. Their utility stems from the rich chemistry of the aniline core; the amino group can be readily diazotized, acylated, alkylated, and can direct electrophilic aromatic substitution to the ortho and para positions. This reactivity allows for the strategic introduction of various substituents, leading to the construction of diverse molecular architectures. nih.govgoogle.com Consequently, substituted anilines are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties.
Overview of Sulfonyl and Dimethoxy Functional Group Integration in Aromatic Systems
The integration of sulfonyl and dimethoxy groups onto an aromatic ring significantly modulates its electronic and steric properties.
The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. Its presence on the aniline ring deactivates the ring towards electrophilic substitution and can influence the regioselectivity of reactions. The sulfonyl group is also a key pharmacophore in many drug molecules, contributing to their biological activity through hydrogen bonding and dipolar interactions. google.comnih.govresearchgate.net Furthermore, the sulfonyl group can act as a leaving group or a directing group in certain synthetic transformations.
The dimethoxy groups (-OCH₃) , in contrast, are electron-donating groups through resonance. Their presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In medicinal chemistry, methoxy (B1213986) groups can enhance the metabolic stability and solubility of a molecule, and their steric bulk can influence the binding affinity to biological targets. google.com The interplay between the electron-withdrawing sulfonyl group and the electron-donating dimethoxy groups in 4,5-Dimethoxy-2-(methylsulfonyl)aniline creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications.
Research Context and Importance of this compound
While direct and extensive research on this compound is not widely published, its importance can be inferred from the study of structurally similar compounds. For instance, the synthesis and utility of isomers like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) have been explored, highlighting their role as key intermediates in the development of potent inhibitors for enzymes such as VEGFR2, which is implicated in angiogenesis. google.comnih.gov The specific substitution pattern of this compound suggests its potential as a precursor for highly functionalized aromatic compounds. The strategic placement of the amino, methylsulfonyl, and dimethoxy groups allows for a range of potential chemical modifications, making it a valuable, though likely specialized, building block for targeted organic synthesis.
Chemical Properties and Synthesis of Related Compounds
To understand the potential of this compound, it is instructive to examine the synthesis and properties of related molecules.
Synthesis of Structurally Similar Anilines
The synthesis of polysubstituted anilines often involves multi-step sequences. For example, the preparation of 5-(ethylsulfonyl)-2-methoxyaniline starts from a commercially available sulfonyl chloride and proceeds through nitration and subsequent reduction of the nitro group to an amine. google.comnih.gov A general synthetic strategy for a compound like this compound would likely involve the following key transformations:
Introduction of the Sulfonyl Group: This can be achieved through sulfonation of a dimethoxybenzene derivative.
Nitration: Introduction of a nitro group, which serves as a precursor to the aniline's amino group. The directing effects of the existing methoxy and sulfonyl groups would be crucial in determining the position of nitration.
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the desired amino group, typically using methods like catalytic hydrogenation.
The table below outlines a plausible, though not explicitly documented, synthetic route for this compound based on established organic chemistry principles.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Sulfonylation | 1,2-Dimethoxybenzene (B1683551), Chlorosulfonic Acid | 3,4-Dimethoxybenzenesulfonyl chloride |
| 2 | Thiolation and Methylation | Reduction followed by methylation | 1,2-Dimethoxy-4-(methylthio)benzene |
| 3 | Oxidation | Hydrogen peroxide, Acetic acid | 1,2-Dimethoxy-4-(methylsulfonyl)benzene |
| 4 | Nitration | Nitric acid, Sulfuric acid | 1,2-Dimethoxy-5-nitro-4-(methylsulfonyl)benzene |
| 5 | Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound |
This table represents a hypothetical synthetic pathway based on known chemical transformations for analogous compounds.
Spectroscopic Data of Analogous Compounds
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
4,5-dimethoxy-2-methylsulfonylaniline |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-6(10)9(15(3,11)12)5-8(7)14-2/h4-5H,10H2,1-3H3 |
InChI Key |
RPZPWSALHIPPFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)S(=O)(=O)C)OC |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Pathways of 4,5 Dimethoxy 2 Methylsulfonyl Aniline
Reactions Involving the Aromatic Amine Group
The primary amino group is a key site for a variety of chemical modifications, influencing both the basicity and nucleophilicity of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactivity of Analogues
While direct studies on the SNAr reactivity of 4,5-Dimethoxy-2-(methylsulfonyl)aniline are not extensively documented, the behavior of analogous compounds provides significant insights. For instance, in related pyrimidine (B1678525) systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the methylsulfonyl group can be displaced by amine nucleophiles. chemistrysteps.comchemrxiv.org This suggests that the sulfonyl group in the target molecule could potentially act as a leaving group in SNAr reactions under certain conditions, particularly with strong nucleophiles. The reactivity in such reactions is significantly influenced by the electronic properties of the aromatic ring; electron-withdrawing groups typically activate the ring towards nucleophilic attack. rsc.org In the case of this compound, the presence of electron-donating methoxy (B1213986) groups might modulate this reactivity.
Derivatization and Functionalization of the Primary Amino Group
The primary amino group of anilines is readily derivatized through various reactions. allen.in Common transformations include acylation, sulfonylation, and alkylation.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group and to control its activating effect in electrophilic aromatic substitution reactions. byjus.com
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction is a standard method for the characterization and derivatization of primary amines.
Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to polyalkylation, reductive amination provides a more controlled method for introducing alkyl groups.
The development of specific derivatization reagents is an active area of research. For example, reagents like Ns-MOK-(R)- or -(S)-Pro-OSu have been developed for the derivatization of amino acids for analytical purposes, highlighting the versatility of reactions targeting the amino group. nih.gov
Transformations and Stability of the Methylsulfonyl Moiety
The methylsulfonyl group is a strong electron-withdrawing group and is generally stable under a variety of reaction conditions. researchgate.net Its presence significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic attack and making the protons on the methyl group susceptible to deprotonation under strong basic conditions.
In analogous compounds like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, the methylsulfonyl group can be displaced by nucleophiles such as amines. allen.inbyjus.com This suggests that under appropriate conditions, the C-S bond in this compound could be cleaved. The stability of the sulfonyl group is also relevant in photochemical reactions, where it can influence the photophysical properties of the molecule. nih.gov
Reactivity and Modifications of the Methoxy Substituents
Methoxy groups on an aromatic ring are generally stable but can be cleaved under harsh conditions, for example, with strong acids like hydrobromic or hydriodic acid, to yield the corresponding phenols. As strong electron-donating groups, they activate the aromatic ring towards electrophilic substitution. cam.ac.uk
Recent research has explored the selective utilization of methoxy groups in complex molecules like lignin (B12514952) for N-methylation reactions of anilines, indicating the potential for the methoxy groups in this compound to act as methyl sources under specific catalytic conditions. nih.govbyjus.com
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The substitution pattern on the benzene ring of this compound is a result of the combined directing effects of the substituents.
Electrophilic Aromatic Substitution: The amino and methoxy groups are strong activating groups and ortho-, para-directors. chemistrysteps.comallen.inbyjus.com The methylsulfonyl group is a deactivating group and a meta-director. In this molecule, the positions are:
Position 3: ortho to the methylsulfonyl group and meta to the amino and one methoxy group.
Position 6: ortho to one methoxy group and the amino group, and meta to the methylsulfonyl group.
Given the powerful activating nature of the amino and methoxy groups, electrophilic substitution is expected to be directed to the position most activated by these groups, which would be position 6. However, the steric hindrance from the adjacent methylsulfonyl group might also influence the regioselectivity. To achieve selective substitution, the amino group is often protected by acetylation to moderate its activating effect. byjus.com
Nucleophilic Aromatic Substitution: For a nucleophilic aromatic substitution to occur, a good leaving group and strong activation by electron-withdrawing groups are typically required. rsc.org The methylsulfonyl group itself could potentially be a leaving group. Alternatively, if another leaving group were present on the ring, the electron-withdrawing nature of the sulfonyl group would activate the ring for substitution, particularly at the ortho and para positions relative to it.
Photochemical Transformations and Implications for Related Dimethoxy-Substituted Chromophores
The photochemical behavior of aromatic sulfones can involve various transformations, and the presence of amino and methoxy groups would be expected to influence these processes significantly. nih.gov The photostability of aromatic sulfones has been a subject of study, with some derivatives showing high stability. nih.gov
In related systems, visible-light-mediated reactions have been developed for the sulfonylation of anilines, proceeding through a photoredox-catalyzed mechanism. rsc.org Such studies indicate that the interplay of the functional groups in this compound could lead to interesting photochemical reactivity, potentially involving electron transfer processes. The methoxy groups, being electron-donating, can influence the excited-state properties of the molecule. nih.gov
Advanced Spectroscopic Characterization and Structural Determination of 4,5 Dimethoxy 2 Methylsulfonyl Aniline
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency range, providing a molecular "fingerprint." For 4,5-Dimethoxy-2-(methylsulfonyl)aniline, FT-IR analysis would be expected to reveal key vibrational modes. While specific data is unavailable, a hypothetical spectrum would be analyzed for bands corresponding to the N-H stretching of the aniline (B41778) group, C-H stretching of the aromatic ring and methyl groups, S=O stretching of the sulfonyl group, and C-O stretching of the methoxy (B1213986) groups.
Hypothetical FT-IR Data Table for this compound: (Note: This table is illustrative and not based on experimental data.)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3300 | N-H stretching (aniline) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl groups) |
| 1620-1580 | N-H bending and C=C aromatic stretching |
| 1350-1300 | Asymmetric SO₂ stretching (sulfonyl) |
| 1250-1200 | Asymmetric C-O-C stretching (methoxy) |
| 1150-1100 | Symmetric SO₂ stretching (sulfonyl) |
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The resulting spectrum shows vibrational modes that correspond to a change in the polarizability of the molecule. For this compound, FT-Raman would be particularly useful for observing vibrations of the non-polar bonds and the aromatic ring.
A Potential Energy Distribution (PED) analysis, a theoretical calculation, would be used to make a precise assignment of the vibrational bands observed in both FT-IR and FT-Raman spectra. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal vibrational mode. This would allow for a definitive correlation between the observed spectral peaks and the molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the aromatic ring, the protons of the two methoxy groups, the protons of the methylsulfonyl group, and the protons of the aniline NH₂ group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between adjacent protons.
Hypothetical ¹H NMR Data Table for this compound: (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.0-7.5 | Singlet | - | Aromatic H |
| ~6.5-7.0 | Singlet | - | Aromatic H |
| ~4.5-5.5 | Broad Singlet | - | NH₂ |
| ~3.9 | Singlet | - | OCH₃ protons |
| ~3.8 | Singlet | - | OCH₃ protons |
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the six carbons of the benzene (B151609) ring, the two carbons of the methoxy groups, and the carbon of the methylsulfonyl group. The chemical shifts would be indicative of the carbon's hybridization and electronic environment.
Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150-155 | Aromatic C-O |
| ~145-150 | Aromatic C-O |
| ~140-145 | Aromatic C-N |
| ~120-125 | Aromatic C-S |
| ~110-115 | Aromatic C-H |
| ~100-105 | Aromatic C-H |
| ~56 | OCH₃ carbon |
| ~55 | OCH₃ carbon |
Two-dimensional (2D) NMR techniques are used to further elucidate the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would primarily confirm the through-bond proximity of any coupled aromatic protons, if present.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon atoms in the molecule's framework.
The combination of these advanced NMR techniques would provide an unambiguous structural determination of this compound. However, as of this writing, such detailed studies are not available in the public domain.
Gauge-Independent Atomic Orbital (GIAO) Method in Theoretical NMR Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) shielding tensors of molecules. youtube.com This method effectively circumvents the issue of gauge-origin dependence, which can affect the accuracy of calculated magnetic properties. In the hypothetical study of this compound, the GIAO method, typically coupled with Density Functional Theory (DFT) (e.g., at the B3LYP/6-311++G(d,p) level), would be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir
The process would involve first optimizing the ground-state geometry of the molecule. Subsequently, the GIAO calculations would be performed on this optimized structure to yield the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the theoretically predicted chemical shifts with experimentally obtained NMR data would allow for a definitive assignment of all proton and carbon signals in the molecule. Such a comparison is crucial for confirming the molecular structure, especially for assigning the signals of the aromatic protons and the carbons of the substituted benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring, the amino group, and the methoxy and methylsulfonyl substituents. youtube.comresearchgate.net The positions (λmax) and intensities of these bands provide insights into the electronic structure of the molecule. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction
To complement experimental UV-Vis data, Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. acs.org This theoretical approach can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (which relate to the intensity of the absorption bands). ijcce.ac.ir
High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition from the exact mass. nih.gov For this compound (C₉H₁₃NO₄S), the expected monoisotopic mass is 231.0565.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the molecular ion would reveal its characteristic fragmentation pattern. This pattern provides structural confirmation by showing how the molecule breaks apart. For this compound, characteristic fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃) from a methoxy or the methylsulfonyl group.
Cleavage of the C-S bond, leading to the loss of the SO₂CH₃ group or the SO₂ molecule.
Fission of the methoxy groups.
Ring-opening pathways of the aniline core.
Elucidating these fragmentation pathways is crucial for the structural identification of the compound and for distinguishing it from its isomers. nih.govresearchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Crystal Packing Features and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The data from SCXRD also reveals how molecules are arranged in the crystal lattice, a study of which is crucial for understanding the physical properties of the solid material. This packing is governed by various intermolecular interactions. nih.gov For this compound, one would expect to observe:
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and sulfonyl groups can act as acceptors. This could lead to the formation of N-H···O hydrogen bonds, linking the molecules into chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.net
Pi-Pi Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.
Analysis of these interactions provides insight into the supramolecular chemistry of the compound.
Molecular Conformation and Torsional Angles in the Crystalline State
The crystallographic data precisely defines the conformation of the molecule as it exists in the solid state. Key torsional angles (dihedral angles) would be determined, such as the angle describing the orientation of the methylsulfonyl group relative to the plane of the benzene ring, and the orientation of the methoxy groups. iucr.org For instance, the C-C-S-C and C-C-O-C torsion angles would quantify any twisting of the substituent groups out of the aromatic plane. This information is vital for understanding steric effects and the molecule's preferred three-dimensional shape, which can influence its physical properties and biological activity.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published that focus solely on the chemical compound “this compound.”
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content with specific research findings and data tables as requested in the outline. The methodologies mentioned in the prompt, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are standard computational techniques. However, the results of these analyses—including optimized molecular geometries, HOMO-LUMO gaps, charge transfer data, and electrostatic potential surfaces—are unique to each specific molecule and must be determined through dedicated research.
Without published studies on this compound, any attempt to generate the requested data would be speculative and would not adhere to the requirement for scientifically accurate and sourced information.
Computational and Theoretical Chemistry Studies on 4,5 Dimethoxy 2 Methylsulfonyl Aniline
Reactivity and Electrostatic Potential Mapping
Fukui Function Analysis for Prediction of Reactive Sites
Fukui function analysis is a powerful tool within density functional theory (DFT) used to predict the most reactive sites of a molecule towards nucleophilic, electrophilic, and radical attacks. wikipedia.orgbas.bg The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. wikipedia.org By calculating the condensed Fukui functions for each atom, one can identify the regions most susceptible to chemical reactions.
The primary Fukui functions are:
ƒk+ : for nucleophilic attack (attack by an electron donor), indicating the site's ability to accept an electron.
ƒk- : for electrophilic attack (attack by an electron acceptor), indicating the site's ability to donate an electron.
ƒk0 : for radical attack. mdpi.com
For 4,5-Dimethoxy-2-(methylsulfonyl)aniline, a qualitative analysis based on the electronic nature of its substituents can be made. The aniline (B41778) (NH2) and methoxy (B1213986) (OCH3) groups are strong electron-donating groups, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. The methylsulfonyl (SO2CH3) group, conversely, is a strong electron-withdrawing group.
A Fukui function analysis would likely reveal the following:
Sites for Electrophilic Attack (ƒk-) : The nitrogen atom of the aniline group and the carbon atoms on the aromatic ring, especially those activated by the electron-donating groups and not sterically hindered, would be predicted to have high ƒk- values, making them susceptible to attack by electrophiles.
Sites for Nucleophilic Attack (ƒk+) : The sulfur atom of the methylsulfonyl group and the carbon atom to which it is attached would be expected to be highly electrophilic and thus have high ƒk+ values, marking them as primary sites for nucleophilic attack.
Sites for Radical Attack (ƒk0) : The analysis of ƒk0 would pinpoint the atoms most susceptible to radical reactions, which could include the nitrogen and sulfur atoms, as well as specific carbons on the ring. mdpi.com
The following table illustrates the predicted reactivity at key atomic sites based on general chemical principles, which would be quantified by a detailed Fukui function calculation.
| Atomic Site | Predicted ƒk+ (Nucleophilic Attack) | Predicted ƒk- (Electrophilic Attack) | Predicted ƒk0 (Radical Attack) | Rationale |
| Nitrogen (Aniline) | Low | High | Moderate | The lone pair of electrons makes it a prime site for electrophilic attack. |
| Oxygen (Methoxy) | Low | Moderate | Low | Oxygen lone pairs contribute to the electron-donating effect. |
| Sulfur (Methylsulfonyl) | High | Low | Moderate | The highly electronegative oxygen atoms withdraw electron density, making the sulfur atom electron-deficient and prone to nucleophilic attack. |
| Aromatic Carbons | Low to Moderate | High (at specific positions) | Moderate | Reactivity is influenced by the interplay of donating and withdrawing groups, with ortho/para positions to donors being activated. |
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods used to visualize and understand the nature of chemical bonding and electron pairing in molecules. wikipedia.orgunifr.ch ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping the regions of electron localization. wikipedia.orgjussieu.fr High ELF values (approaching 1) indicate regions of strong electron pairing, such as covalent bonds and lone pairs, while lower values correspond to regions of delocalized electrons. aps.org
The Local Orbital Locator (LOL) provides a complementary perspective, offering a clear and intuitive picture of bonding patterns, particularly in distinguishing between different types of bonds and delocalization effects. unifr.ch
An ELF and LOL analysis of this compound would reveal:
Core and Valence Shells : Clear separation between the core electrons of the carbon, nitrogen, oxygen, and sulfur atoms and the valence electrons involved in bonding.
Covalent Bonds : High localization values in the regions between bonded atoms, such as C-C bonds in the aromatic ring, C-N, C-O, C-S, S-O, and C-H bonds, confirming their covalent nature.
Lone Pairs : Distinct regions of high localization corresponding to the lone pairs on the nitrogen atom of the aniline group and the oxygen atoms of the methoxy and sulfonyl groups. This is consistent with VSEPR theory. wikipedia.org
Aromatic Delocalization : The π-system of the benzene (B151609) ring would show a characteristic delocalized pattern in the ELF and LOL maps, though the substituents would distort this pattern compared to unsubstituted benzene.
The visualization would provide a "faithful visualization of VSEPR theory in action," showing the spatial arrangement of bonds and lone pairs that dictates the molecule's geometry. wikipedia.org
Assessment of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in laser technology, telecommunications, and optical data storage. tandfonline.comyoutube.com Molecules with significant NLO properties typically possess a combination of strong electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by an intense light source, leading to a large change in the molecule's dipole moment and a high first hyperpolarizability (β), a key measure of NLO activity. mq.edu.au
The structure of this compound is well-suited for NLO applications. It features:
Electron Donors : The aniline (NH2) and two methoxy (OCH3) groups are potent electron-donating substituents.
Electron Acceptor : The methylsulfonyl (SO2CH3) group is a strong electron acceptor.
π-Conjugated System : The benzene ring provides the necessary pathway for electron delocalization between the donor and acceptor groups.
Theoretical studies on substituted anilines have shown that the combination of a strong donor and a strong acceptor significantly enhances the first hyperpolarizability. mq.edu.au It has been found that having a methoxy group at the 2-position can further increase the NLO response. mq.edu.au
Computational assessment of the NLO properties of this compound would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using quantum chemical methods. The results would likely show a significant β value, indicating its potential as a promising NLO material.
The table below provides a hypothetical comparison of the calculated NLO properties, illustrating the expected trend based on the substitution pattern.
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | NLO Potential |
| Aniline | ~1.5 | Low | Low, as it lacks a strong acceptor. |
| 4-Nitroaniline | ~6.2 | High | A classic NLO molecule with a strong donor-acceptor pair. |
| This compound | High | Predicted to be Very High | The presence of multiple strong donors (aniline, two methoxy groups) and a strong acceptor (methylsulfonyl) is expected to result in a large NLO response. mq.edu.au |
Conformational Landscape Analysis and Energy Minimization
Conformational analysis is essential for understanding a molecule's three-dimensional structure, stability, and properties. It involves identifying all possible spatial arrangements of atoms (conformers) that result from rotation around single bonds and determining their relative energies.
For this compound, the key rotational degrees of freedom are around the C-O bonds of the methoxy groups, the C-N bond of the aniline group, and the C-S and S-C bonds of the methylsulfonyl group. The conformational landscape is determined by the interplay of steric hindrance and electronic interactions between these groups.
A computational conformational analysis would typically involve:
Systematic Search : Rotating the flexible bonds in a stepwise manner to generate a wide range of possible conformations.
Energy Minimization : Optimizing the geometry of each generated conformer to find the nearest local energy minimum.
Ranking : Calculating the energy of each minimized conformer to identify the most stable (global minimum) and other low-energy conformers.
Advanced Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular flexibility, solvent interactions, and conformational transitions. acs.orgnih.gov
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, and track the trajectory of all atoms over a period of nanoseconds or longer.
Such a simulation would allow for the investigation of:
Conformational Flexibility : How the molecule samples different conformations at a given temperature. This would reveal the rotational freedom of the methoxy and methylsulfonyl groups and the dynamics of the aniline group.
Solvent Effects : How the molecule interacts with surrounding solvent molecules through hydrogen bonding (e.g., between the NH2 and SO2 groups and water) and other intermolecular forces.
Time-Averaged Properties : Calculation of properties averaged over the simulation time, providing a more realistic representation than static calculations.
Interaction with Biomolecules : If this molecule were being studied as a potential drug, MD simulations could be used to model its binding to a target protein, assessing the stability of the complex and key interactions. acs.org
The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions during the simulation would provide quantitative measures of the molecule's stability and the flexibility of its different regions. nih.gov
Synthetic Applications and Derivatization Strategies of 4,5 Dimethoxy 2 Methylsulfonyl Aniline
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the 4,5-Dimethoxy-2-(methylsulfonyl)aniline scaffold renders it an important building block for creating intricate organic molecules. The aniline (B41778) moiety serves as a handle for introducing nitrogen-containing functionalities and for constructing heterocyclic rings. The dimethoxy-substituted benzene (B151609) ring is a common feature in numerous biologically active compounds and natural products, and its presence in this building block provides a direct pathway to such structures.
For instance, substituted anilines are fundamental precursors in the synthesis of acridine scaffolds, which are core components of fluorescent dyes and pharmaceutical agents. bme.hu The synthesis of 4,5,9-trisubstituted acridine intermediates often begins with precursors like 4,5-dimethoxyacridone, highlighting the utility of the dimethoxy substitution pattern in building these complex polycyclic systems. bme.hu By analogy, this compound could serve as a valuable starting material for multi-functionalized acridines, where the methylsulfonyl group provides an additional site for modification or influences the molecule's electronic properties.
The utility of aniline derivatives is further demonstrated in their use for creating quinazoline-based molecules, a class of compounds known for its wide range of biological activities. nih.govnih.gov Syntheses of these complex structures often involve the condensation of substituted anilines with other reagents to build the quinazoline core. nih.gov The presence of the methylsulfonyl group on the this compound ring can impart specific solubility, polarity, and metabolic stability characteristics to the final complex molecules.
Formation of Novel Heterocyclic Systems Incorporating the this compound Moiety
The primary amino group of this compound is a key functional group for the construction of novel heterocyclic systems. Anilines are well-established precursors for a diverse array of nitrogen-containing rings through cyclization and condensation reactions.
One major application is in the synthesis of quinazolines. A general method for preparing 4-anilinoquinazoline derivatives involves the reaction of a substituted aniline with a 4-chloroquinazoline precursor. nih.gov Following this established methodology, this compound can be used to generate novel quinoline and quinazoline structures. For example, the synthesis of 6,7-dimethoxy-4-anilinoquinolines has been achieved by reacting 4-chloro-6,7-dimethoxyquinoline with various substituted anilines. nih.gov
Furthermore, dimethoxyaniline derivatives are known to participate in heterocyclization reactions to form other important ring systems. For example, 3,4-dimethoxyaniline reacts with N-(chlorosulfonyl)imidoyl chlorides to yield 1,2,4-benzothiadiazine 1,1-dioxides, with the cyclization occurring at the sterically less hindered position of the aniline ring. researchgate.net This suggests a potential pathway for this compound to form analogous sulfur- and nitrogen-containing heterocycles. Heterocyclic compounds containing both nitrogen and sulfur atoms, such as thiazines, are of significant interest in medicinal chemistry due to their unique properties. openmedicinalchemistryjournal.com
| Heterocyclic System | Precursors/Reaction Type | Potential Product Moiety |
| Quinazolines | Condensation with 4-chloro-6,7-dimethoxyquinoline | N-(4,5-Dimethoxy-2-(methylsulfonyl)phenyl)-6,7-dimethoxyquinolin-4-amine |
| Acridines | Multi-step synthesis from aniline precursors | 4,5-Dimethoxy-2-(methylsulfonyl)acridine derivatives |
| Benzothiadiazines | Heterocyclization with imidoyl chlorides | Substituted Benzothiadiazine 1,1-dioxides |
Design and Preparation of Functionalized Derivatives for Advanced Organic Synthesis
The reactivity of the aniline amine group allows for the straightforward design and preparation of a wide array of functionalized derivatives. These derivatives can serve as advanced intermediates with tailored properties for specific synthetic goals.
Common derivatization strategies for primary anilines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to produce sulfonamides. mdpi.com
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate that can be replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer-type reactions.
These transformations allow for the introduction of new functional groups that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build even more complex molecular frameworks. The preparation of these functionalized derivatives expands the synthetic utility of the core this compound structure, making it a versatile platform for combinatorial chemistry and the development of compound libraries.
Strategies for Introducing Additional Substituents and Modifying the Core Structure
Modification of the aromatic core of this compound can be achieved through electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents. The molecule contains three activating groups (one amino and two methoxy) and one deactivating group (the methylsulfonyl group).
Activating Groups: The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups.
Deactivating Group: The methylsulfonyl (-SO₂CH₃) group is a strong deactivating, meta-directing group.
The single available position on the aromatic ring (C-6) is ortho to one methoxy group and the amino group, and meta to the other methoxy group and the sulfonyl group. The powerful activating effect of the amino and ortho-methoxy groups would strongly direct incoming electrophiles to this position. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur regioselectively at the C-6 position, allowing for the controlled introduction of additional functionality onto the aromatic ring.
Participation in Multi-Component Reaction Sequences and Cascade Reactions
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that incorporates portions of all starting materials, are highly efficient tools in modern organic synthesis. nih.govmdpi.com Primary amines, including anilines, are common components in many well-known MCRs.
Given its structure, this compound is an excellent candidate for participation in several types of MCRs:
Povarov Reaction: This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidones. While anilines are not direct components, related MCRs for other heterocycles utilize them. oiccpress.com
Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is known for its ability to generate high levels of molecular diversity. mdpi.com
The use of this compound in such reactions would allow for the rapid assembly of complex, drug-like molecules in an atom-economical fashion. mdpi.com For example, the one-pot synthesis of tetra-substituted imidazoles often proceeds via an MCR involving an aniline derivative, demonstrating a pathway to complex heterocycles from simple starting materials. nih.gov These MCRs provide a strategic advantage for creating libraries of novel compounds built around the this compound core.
Intermediate in the Development of Fine Chemicals and Specialized Materials
The versatility of this compound as a synthetic building block makes it a valuable intermediate for the production of fine chemicals. The complex heterocyclic compounds and functionalized derivatives synthesized from this precursor have potential applications in pharmaceuticals, agrochemicals, and materials science.
Furthermore, aniline derivatives are precursors to conducting polymers. For example, poly(2,5-dimethoxyaniline) has been synthesized and characterized as a soluble conducting polymer. ias.ac.in The chemical polymerization of aniline derivatives can lead to materials with interesting electronic and optical properties. The incorporation of the methylsulfonyl group from this compound into a polymer backbone could be used to fine-tune the material's properties, such as its solubility, thermal stability, and conductivity, leading to the development of specialized materials for applications in electronics and sensors. ias.ac.in
Q & A
Q. What are the recommended synthetic methodologies for 4,5-Dimethoxy-2-(methylsulfonyl)aniline?
A plausible synthetic route involves adapting strategies from structurally related aniline derivatives. For example, sulfonation of a methoxy-substituted precursor (e.g., 4,5-dimethoxy-2-methylaniline) using sulfuryl chloride, followed by alkylation or oxidation to introduce the methylsulfonyl group. Key steps may include:
- Sulfonation : Reacting the precursor with sulfuryl chloride under controlled conditions to introduce the sulfonyl group.
- Nitration/Reduction : Introducing nitro groups followed by catalytic hydrogenation (e.g., 10% Pd/C, H₂) to yield the aniline moiety .
- Purification : Recrystallization or chromatography, as hydrochloride salts of methylsulfonylanilines are often hygroscopic and require careful handling .
Q. How can researchers characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and sulfonyl groups) and aromatic proton integration.
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C₁₀H₁₃NO₄S, exact mass 243.0575) .
- Melting Point Analysis : Compare with literature values for hydrochloride derivatives (e.g., methylsulfonylaniline hydrochlorides melt at 227–245°C) .
Q. What stability and storage conditions are critical for this compound?
- Temperature : Store below –20°C to prevent decomposition, as sulfonated anilines are sensitive to heat .
- Moisture Control : Use desiccants for hygroscopic hydrochloride salts .
- Light Protection : Amber vials to avoid photodegradation of the aniline moiety .
Q. What safety protocols are recommended for handling this compound?
- Toxicity Assessment : Assume carcinogenic potential due to structural similarity to regulated aniline derivatives (e.g., o-toluidine) .
- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods to minimize dermal/ inhalation exposure.
- Waste Disposal : Neutralize acidic byproducts before disposal, adhering to REACH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or by-product formation?
- Route Optimization : Compare alternative pathways (e.g., direct sulfonation vs. stepwise functionalization). For example, highlights failed attempts using 3-amino-4-hydroxybenzenesulfonic acid, suggesting substituent compatibility issues .
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust conditions (e.g., solvent ratios, temperature) .
- By-Product Analysis : Employ GC-MS or NMR to identify impurities (e.g., dinitro derivatives from over-nitration) .
Q. How to design experiments to study environmental fate in soil systems?
- Pumping Speed Trials : Mimic ’s methodology by varying groundwater flow rates to assess compound migration and adsorption in vertical soil layers .
- Interphase Partitioning : Use HPLC to quantify aniline residues in soil vs. leachate under different pH and organic content conditions .
- Degradation Studies : Monitor microbial breakdown products via FT-IR or mass spectrometry .
Q. What strategies integrate this compound into medicinal chemistry workflows?
- Pharmacophore Design : Utilize the methylsulfonyl group as a hydrogen-bond acceptor in kinase inhibitors (e.g., VEGFR2), as seen in and .
- Heterocyclic Synthesis : Employ Claisen-Schmidt condensations or pyrazole ring closures (Scheme 1 in ) to generate bioactive derivatives .
- Structure-Activity Relationship (SAR) : Modify methoxy/sulfonyl positions and assess potency via enzymatic assays .
Q. How to develop safety protocols for large-scale synthesis?
- Exposure Biomarkers : Collaborate with occupational health experts to identify urinary metabolites (e.g., acetylated derivatives) for worker monitoring .
- Process Containment : Implement closed-system reactors and real-time air quality sensors to detect volatile byproducts .
- Regulatory Alignment : Cross-reference REACH restrictions and HBM4EU guidelines for aniline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
